![molecular formula C22H34F3N5P2 B6336820 N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 1510845-72-3](/img/structure/B6336820.png)

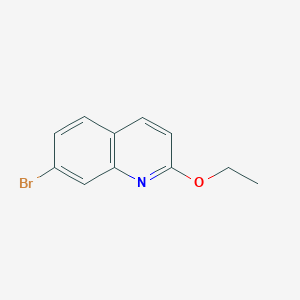

N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

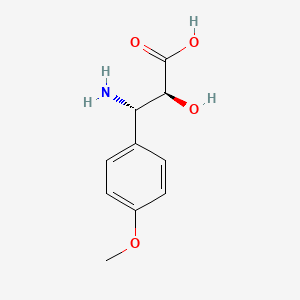

N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is an organophosphorus compound featuring a phosphine backbone that imparts unique chemical reactivity. This compound’s structure, defined by the presence of trifluoromethylated phenyl and triazine units, makes it a candidate for various applications in chemistry and industry, particularly as a ligand in catalytic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves several key steps. Initially, a triazine framework is constructed via condensation reactions involving suitable precursors such as cyanuric chloride. Following this, diisopropylphosphine groups are introduced through nucleophilic substitution reactions. The final step typically involves coupling with the trifluoromethylated phenyl group under controlled conditions, often employing transition metal catalysts to facilitate bond formation.

Industrial Production Methods

While the lab-scale synthesis is quite meticulous, industrial production would scale these methods with an emphasis on efficiency and yield. Key processes would include the optimization of reaction conditions, such as temperature, pressure, and the choice of solvents, along with recycling catalysts and reducing by-products to streamline the production pipeline.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine exhibits notable reactivity in:

Oxidation Reactions: : The phosphorus atoms can be selectively oxidized to form phosphine oxides.

Reduction Reactions: : Reduction of the triazine ring can yield various aminated derivatives.

Substitution Reactions: : The phenyl group and the triazine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reductions. Substitution reactions often utilize organolithium or Grignard reagents under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Products from these reactions can range from phosphine oxides to aminated derivatives of the triazine ring, and functionalized aromatic compounds, each possessing unique properties for further applications.

Aplicaciones Científicas De Investigación

In Chemistry

N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine serves as a versatile ligand in various catalytic systems, enhancing the efficiency of reactions such as cross-coupling, hydrogenation, and polymerization.

In Biology and Medicine

While direct biological applications might be limited due to toxicity concerns, derivatives of this compound could be explored for designing enzyme inhibitors or probes for biochemical studies, particularly involving phosphine-mediated reactions.

In Industry

Industrially, this compound’s role as a ligand can be exploited in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its ability to modify catalytic sites opens avenues for tailored catalytic processes.

Mecanismo De Acción

The compound’s efficacy as a ligand stems from its ability to donate electron density through the diisopropylphosphino groups, stabilizing transition metal catalysts. The trifluoromethyl group adds electron-withdrawing effects, fine-tuning the reactivity. The triazine core provides a robust scaffold, facilitating diverse chemical modifications and interactions with catalytic metal centers.

Comparación Con Compuestos Similares

Unique Features

Compared to other phosphine ligands, N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is unique due to its multifunctional core that combines the structural features of triazine, phosphine, and trifluoromethylphenyl groups, offering tunable electronic and steric properties.

Similar Compounds

Triphenylphosphine (PPh3): : Common phosphine ligand but lacks the additional functionality provided by the triazine and trifluoromethyl groups.

Bis(diphenylphosphino)methane (dppm): : Another phosphine ligand often used in catalysis, but it doesn’t have the triazine ring’s versatility.

N,N-Bis(phosphino)benzene: : Similar in terms of having two phosphine groups, yet different in its aromatic core structure compared to the triazine framework.

There you have it: a detailed overview of this compound in all its fascinating complexity. What do you think?

Propiedades

IUPAC Name |

2-N,4-N-bis[di(propan-2-yl)phosphanyl]-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34F3N5P2/c1-13(2)31(14(3)4)29-20-26-19(17-9-11-18(12-10-17)22(23,24)25)27-21(28-20)30-32(15(5)6)16(7)8/h9-16H,1-8H3,(H2,26,27,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIJVKVUCNNYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C(C)C)NC1=NC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)NP(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34F3N5P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6336767.png)

![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate](/img/structure/B6336825.png)